1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Overview
Description
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a pyrazole ring substituted with a methoxyphenyl group at the 1-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst can yield the desired pyrazolone compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-diones, while substitution reactions can produce a variety of substituted pyrazolones.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and analgesic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation and pain. Additionally, its interaction with cellular receptors and signaling pathways can modulate various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 2-Methoxyphenyl isocyanate
- 4-(4-Methoxyphenyl)benzaldehyde
Comparison: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For example, while 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione is known for its coordination chemistry with metals, this compound is more commonly studied for its medicinal properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-11(14)13(12-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFCBNWVKOBJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976273 | |
Record name | 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60798-06-3 | |
Record name | 1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060798063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of PMPMP in current research?
A1: PMPMP is primarily used as a derivatizing agent for carbohydrates in analytical chemistry. [, , ] This process enhances the detectability of carbohydrates in techniques like high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE).
Q2: Why is PMPMP preferred for derivatizing complex oligosaccharides, especially those derived from glycoconjugates?
A2: PMPMP demonstrates superior performance compared to other precolumn labeling methods. [] Its effectiveness extends even to complex carbohydrate chains containing sialic acids. This makes it particularly useful for analyzing oligosaccharides found in glycoproteins and glycolipids.
Q3: Are there any studies exploring the potential therapeutic applications of PMPMP or its derivatives?
A3: While PMPMP is primarily known for its role in analytical chemistry, one study highlights the potential use of compounds synthesized using PMPMP as analgesics. [] Researchers explored the electrochemical oxidation of catechol derivatives in the presence of 1-phenyl-3-methyl-5-pyrazolone (PMP), a closely related compound to PMPMP. The resulting products showed promise for potential medical applications, particularly as analgesics. Further research is needed to confirm these findings and explore other potential therapeutic applications.
Q4: What analytical techniques are used to characterize and quantify PMPMP and its derivatives?
A4: Various techniques are employed to characterize PMPMP derivatives, including FT-IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. [] These methods provide insights into the structure, purity, and composition of the synthesized compounds.
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